(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine
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Description
(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine is a useful research compound. Its molecular formula is C14H11F6N5O2 and its molecular weight is 395.265. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized and characterized this compound using X-ray single-crystal data and density functional theory (DFT) calculations . The experimental and calculated data were compared, revealing valuable insights.
- Rhodium-Catalyzed Asymmetric Hydrogenation : HMS580B16 serves as a reactant for synthesizing chiral phosphine-aminophosphine ligands. These ligands play a crucial role in rhodium-catalyzed asymmetric hydrogenation reactions .
- Novel Antibiotics : The design and synthesis of 30 novel pyrazole derivatives, including those based on HMS580B16, aim to combat antibiotic-resistant bacterial infections. These derivatives could potentially target pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
- NK-1 Receptor Antagonists : ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, an intermediate derived from HMS580B16, is crucial for synthesizing NK-1 receptor antagonists such as aprepitant, rolapitant, and fosaprepitant .
- Whole-Cell Biocatalysis : Researchers explore the ratio of substrate to catalyst (S/C) for asymmetric production of enantiomerically enriched intermediates using whole-cell biocatalysts. HMS580B16 could play a role in this context .
Anion Sensing and Colorimetric Properties
Catalysis and Ligand Design
Antimicrobial Studies
Chiral Intermediate Synthesis
Enantioselective Production
Privileged Motif in Organocatalysis
properties
IUPAC Name |
(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N5O2/c1-23(2)4-3-11-12(25(26)27)21-22-24(11)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h3-7H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGHKXYVXJFQW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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